1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide
Description
This compound features a 1,3,7-trimethylimidazo[2,1-f]purine-2,4-dione core linked via a three-carbon propyl chain to a piperidine-4-carboxamide moiety. The imidazopurine dione core is characterized by two fused heterocyclic rings (imidazole and purine) with three methyl groups at positions 1, 3, and 7, which likely enhance metabolic stability and hydrophobic interactions.
Properties
IUPAC Name |
1-[3-(2,4,7-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O3/c1-12-11-26-14-16(22(2)19(29)23(3)17(14)28)21-18(26)25(12)8-4-7-24-9-5-13(6-10-24)15(20)27/h11,13H,4-10H2,1-3H3,(H2,20,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYNHDMYGRSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCCN4CCC(CC4)C(=O)N)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide involves multiple steps, including the formation of the purine core and subsequent attachment of the piperidine ring. The synthetic route typically involves:
Formation of the Purine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purine structure.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, often using alkyl halides or similar reagents.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then attached to the purine core through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-(1,3,7-Trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the piperidine ring from the purine core.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(3-(1,3,7-Trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine derivatives are known to be effective.
Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(1,3,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)propyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The purine core can bind to nucleotide-binding sites on enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and potential interference with nucleic acid synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Compound 923229-49-6 ()
- Structure: 8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethylimidazo[2,1-f]purine-2,4-dione.
- Comparison: Shares the same imidazopurine dione core and propyl linker but replaces the piperidine-4-carboxamide with a 3-chloro-4-methoxyphenylamino group.
- Functional Impact : The aromatic amine substituent may enhance target affinity for receptors preferring planar aromatic systems, whereas the carboxamide in the target compound improves solubility and hydrogen bonding .
CP-945,598 ()
- Structure: 1-(8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide.
- Comparison: Replaces the imidazopurine dione core with a dichlorophenyl-substituted purine. Retains the piperidine-4-carboxamide group but adds an ethylamino substituent.
- Functional Impact: The purine core and chlorine substituents likely enhance binding to cannabinoid receptors (CB-1), while the ethylamino group modifies pharmacokinetics .
Piperidine-4-Carboxamide Derivatives with Varied Linkers/Substituents
HCV Inhibitors ()
- Examples :
- 1-((2-(2-Chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)-N-(3-(4-isopropylpiperidin-1-yl)propyl)piperidine-4-carboxamide.
- N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide.
- Comparison : These compounds use oxazole-based aromatic linkers instead of the imidazopurine dione core. Substituents like chloro, fluoro, and methyl groups optimize steric and electronic interactions for hepatitis C virus (HCV) inhibition.
SARS-CoV-2 Inhibitors ()
- Examples :
- (R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
- Comparison : Incorporates a naphthyl-ethyl group on the piperidine ring, enhancing lipophilicity for viral entry inhibition.
- Functional Impact : The target compound’s imidazopurine core may reduce off-target effects compared to bulky aromatic substituents .
Modifications to the Piperidine-4-Carboxamide Group
Dual sEH/PDE4 Inhibitors ()
- Example : 1-Ethyl-N-(4-methoxy-2-(trifluoromethyl)benzyl)piperidine-4-carboxamide.
- Comparison : Adds a 4-methoxy-2-(trifluoromethyl)benzyl group to the carboxamide nitrogen.
- Functional Impact : The trifluoromethyl group improves metabolic stability and target affinity for soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) .
Antiviral Compound 10c ()
Key Structural and Pharmacological Trends
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
